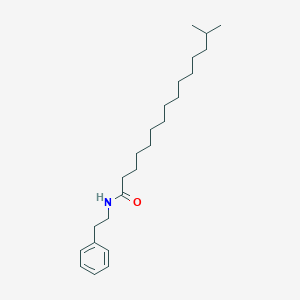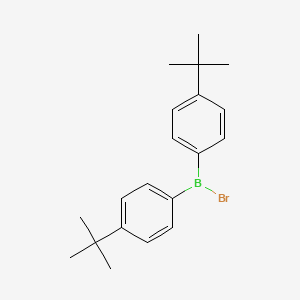![molecular formula C21H36O2Si2 B14191347 [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] CAS No. 917607-33-1](/img/structure/B14191347.png)
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]: is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features tert-butyl(dimethyl)silane groups attached to the indene core through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] typically involves the reaction of indene derivatives with tert-butyl(dimethyl)silane reagents under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the indene, followed by the addition of tert-butyl(dimethyl)silane chloride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The tert-butyl(dimethyl)silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives may be explored for potential biological activity, including as enzyme inhibitors or signaling molecules.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the desired end products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1H-Indene-3,7-diylbis(oxy)]bis(trimethylsilyl): Similar structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silane.
[1H-Indene-3,7-diylbis(oxy)]bis(triethylsilyl): Features triethylsilyl groups, offering different steric and electronic properties.
Uniqueness
The uniqueness of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] lies in its specific combination of indene and tert-butyl(dimethyl)silane groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular structure and reactivity.
Eigenschaften
CAS-Nummer |
917607-33-1 |
|---|---|
Molekularformel |
C21H36O2Si2 |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
tert-butyl-[[1-[tert-butyl(dimethyl)silyl]oxy-3H-inden-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C21H36O2Si2/c1-20(2,3)24(7,8)22-18-13-11-12-16-17(18)14-15-19(16)23-25(9,10)21(4,5)6/h11-13,15H,14H2,1-10H3 |
InChI-Schlüssel |
PGYDYXNQMDVICF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CCC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


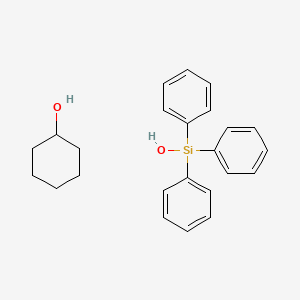

![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

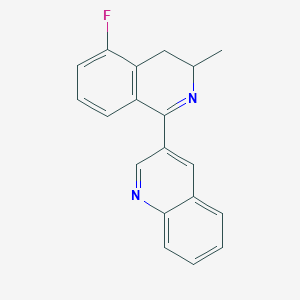
![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
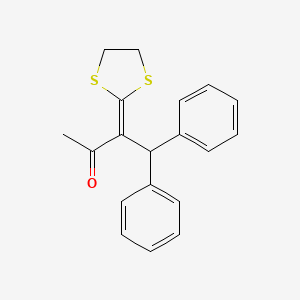

![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)
